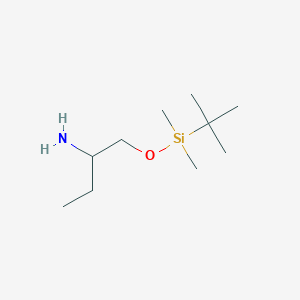

2-Amino-1-(butyldimethylsiloxy)butane

Description

Significance of β-Amino Alcohol Scaffolds in Molecular Design

The β-amino alcohol motif is a privileged structural unit frequently found in a wide array of biologically active compounds, including pharmaceuticals, natural products, and agrochemicals. westlake.edu.cndigitellinc.com This framework is a key component in numerous drugs, highlighting its importance in medicinal chemistry. nih.gov Beyond their presence in target molecules, chiral β-amino alcohols are extensively used as powerful sources of chirality, serving as catalysts or ligands in asymmetric synthesis to control the stereochemical outcome of reactions. westlake.edu.cnnih.govtcichemicals.comnih.gov Their ability to form well-defined transition states through hydrogen bonding and chelation makes them highly effective in inducing enantioselectivity. The synthesis of these scaffolds from natural amino acids has been a common strategy to leverage a readily available chiral pool. nih.gov

Role of Silyl (B83357) Ethers as Protecting Groups and Synthetic Handles

Silyl ethers are a cornerstone of modern synthetic chemistry, primarily employed as protecting groups for alcohols. wikipedia.orgmasterorganicchemistry.com The hydroxyl group of an alcohol is acidic and can interfere with many common organic reagents, such as strong bases and organometallics. masterorganicchemistry.com By converting the alcohol to a silyl ether, its reactivity is temporarily masked, allowing other transformations to be carried out on the molecule. masterorganicchemistry.comlibretexts.org

The formation of a silyl ether, known as silylation, typically involves reacting the alcohol with a silyl halide (like tert-butyldimethylsilyl chloride) in the presence of a mild base such as imidazole. wikipedia.orgharvard.edu One of the major advantages of silyl ethers is the ability to tune their stability by changing the substituents on the silicon atom. wikipedia.org Bulkier groups on the silicon increase the steric hindrance, making the silyl ether more robust and resistant to cleavage. wikipedia.org

The removal of the silyl group, or deprotection, is often achieved under mild conditions using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), which forms a very strong silicon-fluoride bond. masterorganicchemistry.com The differential stability of various silyl ethers allows for selective protection and deprotection strategies in the synthesis of complex molecules bearing multiple hydroxyl groups. wikipedia.orglibretexts.org

Relative Stability of Common Silyl Ethers

The stability of silyl ethers varies significantly depending on the substituents on the silicon atom and the reaction conditions. This allows for selective removal in multi-step syntheses.

| Silyl Group | Abbreviation | Relative Resistance to Acid Hydrolysis wikipedia.org | Relative Resistance to Base Hydrolysis wikipedia.org |

|---|---|---|---|

| Trimethylsilyl | TMS | 1 | 1 |

| Triethylsilyl | TES | 64 | 10-100 |

| tert-Butyldimethylsilyl | TBS/TBDMS | 20,000 | ~20,000 |

| Triisopropylsilyl | TIPS | 700,000 | 100,000 |

| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |

Contextualization of 2-Amino-1-(butyldimethylsiloxy)butane within Complex Molecule Synthesis

The compound 2-Amino-1-(butyldimethylsiloxy)butane is a chiral building block derived from the corresponding β-amino alcohol, 2-amino-1-butanol. In this molecule, the primary hydroxyl group is protected as a tert-butyldimethylsilyl (TBDMS) ether, while the primary amino group remains free for chemical modification. This selective protection is crucial, as it allows chemists to perform reactions exclusively at the nitrogen atom—such as acylation, alkylation, or amide bond formation—without interference from the otherwise reactive hydroxyl group.

Once the desired modifications at the amino group are complete, the TBDMS protecting group can be selectively removed to reveal the free alcohol, which can then participate in subsequent reactions if needed. This strategy of orthogonal protection and sequential reaction is fundamental to the efficient synthesis of complex molecules, including many pharmaceuticals and natural products.

Properties of 2-Amino-1-(butyldimethylsiloxy)butane

This table summarizes the key chemical properties of the title compound.

| Property | Value | Source |

|---|---|---|

| CAS Number | 811841-81-3 | scbt.com |

| Molecular Formula | C₁₀H₂₅NOSi | scbt.comoakwoodchemical.com |

| Molecular Weight | 203.40 g/mol | scbt.com |

Research Gaps and Emerging Directions in Stereocontrolled Construction

While β-amino alcohols are vital building blocks, their synthesis with precise control over stereochemistry remains a significant challenge in organic chemistry. westlake.edu.cn Traditional methods often rely on chiral pool starting materials, but there is an urgent need for more flexible and efficient catalytic strategies to access all possible stereoisomers of a given amino alcohol target. westlake.edu.cn

Current research focuses on several emerging areas:

Stereodivergent Synthesis: New catalytic systems are being developed that can selectively produce any desired stereoisomer from a common starting material by simply changing the catalyst or reaction conditions. nih.gov For instance, copper-catalyzed hydrosilylation and hydroamination reactions have shown promise in accessing all stereoisomers of amino alcohols with up to three contiguous stereocenters. nih.gov

Radical C-H Amination: A frontier in synthetic chemistry is the direct functionalization of C-H bonds. Radical-mediated approaches, such as those using a "radical relay chaperone" strategy, enable the conversion of an alcohol to a β-amino alcohol by activating a specific C-H bond. nih.govorganic-chemistry.org This method offers a novel and potentially more efficient route that bypasses the need for pre-functionalized substrates. nih.gov

Catalytic Asymmetric Cross-Couplings: Innovative methods involving the cross-coupling of simple starting materials like aldehydes and imines are being explored. westlake.edu.cn For example, chromium-catalyzed asymmetric cross aza-pinacol couplings provide a modular pathway to chiral β-amino alcohols, though achieving high chemo- and stereoselectivity remains a formidable challenge. westlake.edu.cn

These advanced synthetic methods address the critical need for efficient and versatile access to stereochemically complex amino alcohols, paving the way for the discovery and production of new therapeutics and functional materials.

Structure

3D Structure

Properties

IUPAC Name |

1-[butyl(dimethyl)silyl]oxybutan-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H25NOSi/c1-5-7-8-13(3,4)12-9-10(11)6-2/h10H,5-9,11H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCWOTAWSTYVJBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(C)OCC(CC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H25NOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60373348 | |

| Record name | AG-H-26197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

811841-81-3 | |

| Record name | AG-H-26197 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60373348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Amino 1 Butyldimethylsiloxy Butane and Analogues

Stereoselective Approaches to β-Amino Alcohols

The cornerstone of synthesizing chiral molecules like 2-Amino-1-(butyldimethylsiloxy)butane lies in the stereocontrolled formation of its β-amino alcohol precursor, 2-aminobutanol. Enantiomerically pure β-amino alcohols are pivotal as chiral ligands and auxiliaries in asymmetric reactions and are key intermediates for biologically active compounds. libretexts.org Various strategies have been developed to achieve high stereoselectivity, including asymmetric catalysis, the use of chiral auxiliaries, and enzymatic routes.

Asymmetric Catalysis in C-N and C-C Bond Formation

Asymmetric catalysis offers a powerful and efficient route to chiral β-amino alcohols by creating the vicinal amino and hydroxyl stereocenters with high enantioselectivity. This can be achieved through the formation of either a C-N or a C-C bond as the key stereochemistry-defining step.

Recent advancements have focused on the development of novel catalytic systems that can achieve high yields and enantioselectivities for a broad range of substrates. For instance, a chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines has been developed. wikipedia.orgoakwoodchemical.com This method provides access to β-amino alcohols with adjacent stereocenters through a radical-polar crossover mechanism. wikipedia.orgoakwoodchemical.com The chiral chromium catalyst plays a threefold role: it chemoselectively reduces the imine, intercepts the resulting radical to prevent side reactions, and directs the chemo- and stereoselective addition to aldehydes. oakwoodchemical.com

Another notable approach is the iridium-catalyzed amination of racemic α-tertiary 1,2-diols through a borrowing hydrogen pathway. orgsyn.org Mediated by a chiral phosphoric acid, this dynamic kinetic resolution process involves the formation and subsequent enantiodetermining reduction of an imine, yielding a variety of β-amino α-tertiary alcohols with high yields and excellent enantioselectivity. orgsyn.org

Furthermore, multicatalytic strategies have been designed for the enantioselective radical C–H amination of alcohols. chemicalbook.com In one such strategy, an alcohol is temporarily converted to an imidate radical, which then undergoes an intramolecular hydrogen atom transfer (HAT). chemicalbook.com This process is rendered enantioselective by employing a chiral copper catalyst in conjunction with an iridium photocatalyst that mediates selective radical generation and interception. chemicalbook.com This method allows for the direct synthesis of chiral β-amino alcohols from a range of alcohol starting materials. chemicalbook.com

The asymmetric Michael addition, a classic C-C bond-forming reaction, has also been catalyzed by simple primary β-amino alcohols derived from amino acids. reddit.com These organocatalysts have proven effective in the reaction between β-keto esters and nitroalkenes, producing chiral Michael adducts that are precursors to chiral compounds. reddit.com

| Catalytic System | Reaction Type | Key Features |

| Chromium/Chiral Ligand | Asymmetric cross aza-pinacol coupling | Utilizes a radical-polar crossover mechanism; catalyst plays multiple roles in selectivity. wikipedia.orgoakwoodchemical.com |

| Iridium/Chiral Phosphoric Acid | Borrowing hydrogen amination | Employs dynamic kinetic resolution of racemic diols. orgsyn.org |

| Copper/Iridium Photocatalyst | Radical C–H amination | Involves a radical relay chaperone strategy and intramolecular HAT. chemicalbook.com |

| Primary β-Amino Alcohols | Asymmetric Michael addition | Acts as an efficient organocatalyst for C-C bond formation. reddit.com |

Chiral Auxiliary-Mediated Transformations

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. sigmaaldrich.com This strategy is well-established for the synthesis of chiral β-amino alcohols.

One of the most widely used classes of chiral auxiliaries is the oxazolidinones, often referred to as Evans auxiliaries. sigmaaldrich.com These can be prepared from readily available amino alcohols. sigmaaldrich.com Acylation of the oxazolidinone, followed by stereoselective reactions such as aldol (B89426) additions, allows for the creation of new stereocenters with high diastereoselectivity. sigmaaldrich.com The auxiliary can then be cleaved to reveal the desired chiral product.

The Schöllkopf chiral auxiliaries, which are bis-lactim ethers derived from the cyclization of a chiral α-amino acid (like valine) with glycine, are another powerful tool. researchgate.net Deprotonation of the prochiral α-carbon and subsequent reaction with an electrophile proceeds with high diastereoselectivity, directed by the bulky isopropyl group of the valine. researchgate.net This method has been widely used for the synthesis of non-proteinogenic α-amino acids. researchgate.net

A strategy involving a catalytically formed chiral auxiliary has also been developed. researchgate.net In this approach, asymmetric catalysis is first used to install a transient chiral auxiliary from achiral starting materials. This newly formed chiral element then directs a subsequent diastereoselective reaction, such as a hydrogenation, to create the final chiral amino alcohol precursors. researchgate.net

| Chiral Auxiliary Type | Key Intermediate | Typical Application |

| Evans Oxazolidinones | N-Acyl oxazolidinone | Asymmetric aldol reactions. sigmaaldrich.com |

| Schöllkopf Auxiliaries | Bis-lactim ether of a diketopiperazine | Asymmetric alkylation to form α-amino acids. researchgate.net |

| Transient Chiral Auxiliaries | Chiral oxazolidine (B1195125) | Directs subsequent diastereoselective transformations. researchgate.net |

Enzymatic and Biocatalytic Routes to Chiral Amino Alcohols

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. bham.ac.uk Enzymes can operate under mild conditions and exhibit remarkable chemo-, regio-, and enantioselectivity. utas.edu.au

Amine dehydrogenases (AmDHs) have been engineered for the synthesis of chiral amino alcohols. researchgate.netgoogle.com These enzymes, often derived from amino acid dehydrogenases, can catalyze the asymmetric reductive amination of α-hydroxy ketones using ammonia (B1221849) as the amine source. researchgate.netgoogle.com For example, an engineered AmDH derived from a leucine (B10760876) dehydrogenase from Sporosarcina psychrophila (SpAmDH) was used for the asymmetric reductive amination of 1-hydroxy-2-butanone, a precursor to 2-aminobutanol, achieving high conversion and excellent enantioselectivity (>99% ee). google.com

Transaminases represent another important class of enzymes for this purpose. A two-step biocatalytic process involving a transketolase and a ω-transaminase has been used for the synthesis of (2S,3S)-2-aminopentane-1,3-diol from achiral starting materials. wikipedia.org

Kinetic resolution of racemic 2-amino-1-butanol is an established industrial process. tsijournals.com One method involves the enantioselective hydrolysis of the N-phenylacetyl derivative of racemic 2-amino-1-butanol using penicillin G acylase immobilized on a gelatin matrix. tsijournals.com The enzyme selectively hydrolyzes the (S)-enantiomer, allowing for the isolation of (S)-2-amino-1-butanol with very high enantiomeric excess. tsijournals.com Another approach to obtaining chiral 2-aminobutanol is through the chemical resolution of the racemate using a chiral acid, such as L-(+)-tartaric acid or D-(-)-tartaric acid, to form diastereomeric salts that can be separated by crystallization. tsijournals.com

| Biocatalytic Method | Enzyme/Reagent | Substrate/Precursor | Key Feature |

| Asymmetric Reductive Amination | Engineered Amine Dehydrogenase (AmDH) | α-Hydroxy ketones | High enantioselectivity (>99% ee) using ammonia. researchgate.netgoogle.com |

| Kinetic Resolution | Penicillin G Acylase | N-phenylacetyl-2-amino-1-butanol | Selective hydrolysis of the (S)-enantiomer. tsijournals.com |

| Chemical Resolution | L-(+)- or D-(-)-Tartaric Acid | Racemic 2-aminobutanol | Formation and separation of diastereomeric salts. tsijournals.com |

| Multi-enzyme Cascade | Transketolase / ω-Transaminase | Propanal and hydroxypyruvate | Two-step synthesis from achiral precursors. wikipedia.org |

Installation of the Butyldimethylsiloxy Moiety

Once the chiral 2-aminobutanol core is obtained, the final step in the synthesis of 2-Amino-1-(butyldimethylsiloxy)butane is the introduction of the tert-butyldimethylsilyl (TBDMS or TBS) group onto the primary hydroxyl function. This is a protection step, where the silyl (B83357) ether formed is stable under various reaction conditions but can be removed when necessary. masterorganicchemistry.com

Selective Silylation of Hydroxyl Groups

The selective protection of a hydroxyl group in the presence of an amino group within the same molecule is a common challenge in organic synthesis. For the silylation of 2-amino-1-butanol, the goal is to favor the formation of the O-silylated product over the N-silylated one.

The reagent of choice for this transformation is typically tert-butyldimethylsilyl chloride (TBDMSCl). wikipedia.org The reaction is generally carried out in the presence of a base, such as triethylamine (B128534) or imidazole, in an aprotic solvent like dichloromethane (B109758) or dimethylformamide. libretexts.orgchemicalbook.com Silylation with reagents like TBDMSCl shows a high preference for oxygen over nitrogen. reddit.com This selectivity is attributed to the significantly greater thermodynamic stability of the Si-O bond compared to the Si-N bond. reddit.com

Even if some N-silylation occurs, the resulting silylamine is much more labile to hydrolysis than the corresponding silyl ether. reddit.com Therefore, a simple aqueous workup is often sufficient to cleave any undesired Si-N bonds, leaving the desired O-silylated product, 2-Amino-1-(butyldimethylsiloxy)butane, intact. reddit.com

| Silylating Reagent | Base | Key Advantage |

| tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole, Triethylamine | High selectivity for O-silylation over N-silylation due to strong Si-O bond formation. reddit.comwikipedia.org |

Orthogonal Protecting Group Strategies in Multi-functionalized Substrates

In more complex syntheses involving multi-functionalized substrates, an orthogonal protecting group strategy is essential. bham.ac.uk Orthogonal protection allows for the selective removal of one type of protecting group in the presence of others, enabling sequential reactions at different functional sites. wikipedia.org

For a molecule like 2-amino-1-butanol, if further transformations at the amine are required after silylation of the alcohol, the amine itself would first be protected with a group that is stable to the silylation conditions but can be removed without cleaving the TBDMS ether. For example, the amine could be protected as a tert-butoxycarbonyl (Boc) or fluorenylmethoxycarbonyl (Fmoc) carbamate. researchgate.net

The general sequence would be:

Protect the amine (e.g., with a Boc group).

Protect the hydroxyl group with the TBDMS group.

Selectively deprotect the amine (e.g., using acid for the Boc group) while the TBDMS group remains intact.

The TBDMS group is stable to a wide range of conditions but can be readily cleaved using a source of fluoride (B91410) ions, such as tetrabutylammonium (B224687) fluoride (TBAF), or under acidic conditions. wikipedia.orgmasterorganicchemistry.com This orthogonality is crucial in the synthesis of complex molecules where different functional groups need to be manipulated independently. bham.ac.uk

Construction of the Butane (B89635) Backbone and Functional Group Interconversions

The assembly of the four-carbon butane core with precise placement of amino and hydroxyl functional groups is a cornerstone of the synthesis. This can be achieved either by building the chain from smaller fragments or by modifying an existing four-carbon skeleton.

The construction of the butane backbone can be approached from different starting points, each with unique strategies for introducing the required functionalities.

One effective method involves carbon chain elongation by combining smaller carbon units. A well-documented approach is the condensation of 1-nitropropane (B105015) (a C3 molecule) with formaldehyde (B43269) (a C1 molecule). prepchem.comgoogle.com This reaction, often performed in an aqueous medium with a phase transfer catalyst, directly assembles a four-carbon chain and installs functional group precursors at the desired positions, yielding 2-nitro-1-butanol. prepchem.com The nitro and hydroxyl groups are then subjected to further transformations to achieve the final amino alcohol structure.

Alternatively, syntheses can begin with a pre-formed C4 skeleton, such as 1,2-epoxybutane. google.com This epoxide can be opened via a nucleophilic attack by ammonia, which typically results in a mixture of isomeric aminobutanols. google.com The desired 1-amino-2-butanol (B1205648) and 2-amino-1-butanol isomers must then be separated. A more complex but controlled variant of this pathway involves transforming the isomeric mixture into 2-ethylaziridine, which is then hydrolyzed to selectively produce 2-amino-1-butanol. google.com

Another powerful strategy begins with a readily available chiral C4 building block, such as the amino acid (S)-2-aminobutyric acid. chemicalbook.comgoogle.com This approach secures the desired stereochemistry at the C2 position from the start. The primary synthetic challenge then becomes the selective reduction of the carboxylic acid functional group to a primary alcohol without affecting the amino group. This functional group interconversion is commonly achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.comgoogle.com

Table 1: Overview of Butane Backbone Synthetic Strategies

| Starting Material(s) | Key Transformation(s) | Intermediate/Product | Rationale |

| 1-Nitropropane + Formaldehyde | Nitroaldol (Henry) Reaction | 2-Nitro-1-butanol | Builds C4 chain from C3 and C1 units; installs functional group precursors. prepchem.com |

| 1,2-Epoxybutane + Ammonia | Epoxide Ring-Opening | Mixture of aminobutanols | Utilizes a pre-formed C4 backbone and introduces the amino group. google.com |

| (S)-2-Aminobutyric Acid | Carboxylic Acid Reduction | (S)-2-Amino-1-butanol | Starts with the correct stereochemistry; requires selective functional group reduction. chemicalbook.com |

The introduction of the primary amine at the C2 position is a critical step that can be accomplished through several pathways, most notably reductive amination and the reduction of nitrogen-containing functional groups.

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. libretexts.org In the context of synthesizing 2-amino-1-butanol, this process would start with a keto-alcohol precursor, 1-hydroxybutan-2-one. The reaction proceeds in two main steps: first, the ketone reacts with an amine source, typically ammonia, to form an imine intermediate. libretexts.orgyoutube.com Second, the imine is reduced to the desired primary amine. libretexts.org This reduction can be performed in a separate step or, more efficiently, in a one-pot reaction using specific reducing agents like sodium cyanoborohydride (NaBH₃CN), which is selective for the protonated imine over the starting ketone. youtube.com Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) or catalytic hydrogenation (H₂ over a metal catalyst). libretexts.org

Another major pathway involves the reduction of a nitro group. As mentioned in the chain elongation strategy, the condensation of 1-nitropropane and formaldehyde yields 2-nitro-1-butanol. prepchem.com The nitro group (-NO₂) is an excellent precursor to an amine, as it can be readily reduced via catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel. prepchem.com

A third strategy involves the reduction of an azide (B81097). This method begins with a suitable precursor like 1-hydroxy-2-bromobutane, which can undergo an Sₙ2 reaction with sodium azide (NaN₃) to form 2-azido-1-butanol. ub.edu The azide group is advantageous because, unlike an amine, it is not nucleophilic and thus prevents side reactions like over-alkylation. libretexts.org The resulting alkyl azide is then cleanly reduced to the primary amine using reagents like LiAlH₄ or through catalytic hydrogenation. libretexts.orgub.edu

Table 2: Comparison of Amination Pathways

| Pathway | Precursor | Key Reagents | Advantage |

| Reductive Amination | 1-Hydroxybutan-2-one | 1. NH₃2. NaBH₃CN or H₂/Catalyst | Convergent; directly forms the C-N bond. libretexts.orgyoutube.com |

| Nitro Group Reduction | 2-Nitro-1-butanol | H₂ with Raney Ni or Pd/C | Utilizes stable nitroalkane precursors from C-C bond forming reactions. prepchem.com |

| Azide Reduction | 2-Azido-1-butanol | LiAlH₄ or H₂/Catalyst | Avoids over-alkylation side products; provides clean conversion to the primary amine. libretexts.orgub.edu |

| Amino Acid Reduction | (S)-2-Aminobutyric acid | LiAlH₄ | Amine is already present with correct stereochemistry; reduction targets the carboxyl group. chemicalbook.comgoogle.com |

Chemoenzymatic and Hybrid Synthetic Sequences

The demand for enantiomerically pure compounds has driven the development of chemoenzymatic and hybrid synthetic routes, which leverage the high stereoselectivity of enzymes. nih.gov These methods offer an elegant way to produce chiral amino alcohols like (S)- or (R)-2-amino-1-butanol.

A prominent enzymatic strategy involves the use of transaminases (TAs), specifically ω-transaminases (ω-TAs). oup.com These enzymes catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or L-alanine) to a ketone acceptor. oup.comyoutube.com For example, an ω-TA can convert a prochiral keto acid, 2-oxobutyric acid, into L-2-aminobutyric acid with very high enantiomeric excess (>99%). nih.gov This enzymatically produced chiral amino acid can then be chemically reduced to the corresponding chiral 2-amino-1-butanol, creating a hybrid chemoenzymatic sequence. chemicalbook.comnih.gov

More direct enzymatic approaches use engineered amine dehydrogenases (AmDHs). acs.org These enzymes can perform the direct asymmetric reductive amination of α-hydroxy ketones. acs.org Using a precursor like 1-hydroxybutan-2-one, an AmDH can directly synthesize (S)- or (R)-2-amino-1-butanol in a single step with high conversion and excellent enantioselectivity by using ammonia as the amine source. acs.org

Hydrogen-borrowing cascades represent another sophisticated chemoenzymatic strategy. researchgate.net In this process, an alcohol dehydrogenase (ADH) first oxidizes a starting alcohol (e.g., 1-butanol) to an aldehyde or ketone intermediate. This intermediate then undergoes an amination reaction, often catalyzed by a transaminase or amine dehydrogenase. Finally, the ADH reduces the resulting imine back to a chiral amine, effectively "borrowing" and returning hydrogen atoms during the sequence. researchgate.net This allows for the conversion of simple achiral alcohols into valuable chiral amines.

Table 3: Enzymatic Routes for Chiral Amine Synthesis

| Enzyme Class | Precursor Type | Transformation | Key Advantage |

| ω-Transaminase (ω-TA) | Keto Acid (e.g., 2-oxobutyric acid) | Asymmetric amination to a chiral amino acid. nih.gov | Excellent stereoselectivity; uses readily available keto-acid precursors. |

| Amine Dehydrogenase (AmDH) | α-Hydroxy Ketone (e.g., 1-hydroxybutan-2-one) | Direct asymmetric reductive amination to a chiral amino alcohol. acs.org | Highly efficient one-step conversion from a ketone to a chiral amine. |

| Alcohol Dehydrogenase (ADH) / Amine Dehydrogenase (AmDH) Cascade | Alcohol (e.g., 1-butanol) | "Hydrogen-borrowing" oxidation-amination-reduction sequence. researchgate.net | Converts simple alcohols directly into chiral amines in a one-pot cascade. |

Chemical Reactivity and Transformations of 2 Amino 1 Butyldimethylsiloxy Butane

Reactions at the Amine Functionality

The primary amine in 2-Amino-1-(butyldimethylsiloxy)butane serves as a nucleophilic center, readily participating in a range of common transformations. The adjacent butyldimethylsiloxy group typically remains intact under the conditions used for these reactions, demonstrating the robustness of the silyl (B83357) ether.

Acylation and Sulfonylation

The primary amine of 2-Amino-1-(butyldimethylsiloxy)butane can be readily acylated to form amides or sulfonylated to produce sulfonamides. These reactions are fundamental in organic synthesis, often employed to install protecting groups or to modify the electronic and steric properties of the amine. youtube.com

Acylation is typically achieved by reacting the amine with an acylating agent such as an acid chloride or an acid anhydride (B1165640), often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the acidic byproduct. youtube.com For instance, treatment with acetyl chloride would yield the corresponding N-acetyl derivative. This transformation converts the basic amine into a neutral amide, a strategy that can be useful in multistep syntheses to prevent the amine from participating in undesired side reactions. youtube.com

Sulfonylation follows a similar pathway, reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), in the presence of a base. The resulting sulfonamides are generally stable compounds. A transition metal-free approach for the β-sulfonylation of tertiary cyclic amines has been described, highlighting modern methods in this area. nih.govcapes.gov.br While this applies to tertiary cyclic amines, the fundamental reaction of an amine with a sulfonyl chloride is a general and widely used transformation.

Table 1: Reagents for Acylation and Sulfonylation of 2-Amino-1-(butyldimethylsiloxy)butane

| Transformation | Reagent Class | Specific Example | Product Type |

| Acylation | Acid Chloride | Acetyl chloride | Amide |

| Acylation | Acid Anhydride | Acetic anhydride | Amide |

| Sulfonylation | Sulfonyl Chloride | p-Toluenesulfonyl chloride (TsCl) | Sulfonamide |

| Sulfonylation | Sulfonyl Chloride | Methanesulfonyl chloride (MsCl) | Sulfonamide |

N-Alkylation and Quaternization

The nitrogen atom of the primary amine can be alkylated to form secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts. Direct N-alkylation of primary amines can be challenging to control, often resulting in mixtures of products. However, modern catalytic methods have improved selectivity. For instance, ruthenium-based catalysts facilitate the N-alkylation of amines using alcohols as alkylating agents through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism. nih.govnih.govrsc.org This process involves the temporary oxidation of the alcohol to an aldehyde, which then forms an imine with the amine, followed by reduction of the imine.

Alternatively, traditional N-alkylation can be performed using alkyl halides. This reaction typically leads to over-alkylation, but under carefully controlled conditions, mono- or di-alkylation can be favored.

Exhaustive alkylation with an excess of an alkylating agent, such as methyl iodide, leads to the formation of a quaternary ammonium salt. A method for the direct alkylation of primary and secondary amines to their quaternary stage in a one-step procedure has been developed, which can be an efficient route to these compounds. dtic.mil

Formation of Imines and their Derivatives

As a primary amine, 2-Amino-1-(butyldimethylsiloxy)butane readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a mild acid and involves the elimination of a water molecule. libretexts.org The reaction is reversible and the pH needs to be carefully controlled; optimal rates are often observed around a pH of 5. libretexts.orgyoutube.com

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by proton transfers to form a carbinolamine intermediate. Subsequent protonation of the hydroxyl group turns it into a good leaving group (water), which is then eliminated to form an iminium ion. Deprotonation of the nitrogen yields the final imine product. libretexts.org

These imines are versatile intermediates themselves. For example, they can be reduced to form secondary amines in a process known as reductive amination. youtube.com

Transformations Involving the Butyldimethylsiloxy Group

The butyldimethylsiloxy group is a robust protecting group for the primary alcohol from which the title compound is derived. However, it can be selectively removed or can participate in rearrangement reactions under specific conditions.

Selective Deprotection Strategies

The tert-butyldimethylsilyl (TBDMS) ether can be selectively cleaved to reveal the primary alcohol, leaving the amine functionality intact. The choice of deprotection agent is crucial for achieving this selectivity.

The most common method for the cleavage of silyl ethers is the use of a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF) in an organic solvent like tetrahydrofuran (B95107) (THF). The high affinity of silicon for fluoride drives this reaction. Other fluoride reagents like hydrogen fluoride in pyridine (HF-Py) or cesium fluoride (CsF) can also be employed.

Acidic conditions can also be used for deprotection. For example, mild acids such as acetic acid in a mixture of THF and water can cleave TBDMS ethers. An efficient and selective method for the deprotection of triethylsilyl (TES) ethers using formic acid has been developed, which leaves the more robust TBDMS group unaffected, underscoring the possibility of differential deprotection strategies. nih.gov Certain Lewis acids have also been shown to deprotect TBDMS ethers. researchgate.net

Table 2: Common Reagents for the Deprotection of TBDMS Ethers

| Reagent | Conditions | Comments |

| Tetrabutylammonium fluoride (TBAF) | THF, room temperature | Very common and effective. |

| Hydrofluoric acid-pyridine (HF-Py) | THF or CH₃CN | Effective but highly toxic. |

| Acetic Acid | THF/H₂O | Mild acidic conditions. |

| Zinc tetrafluoroborate (B81430) (Zn(BF₄)₂) | Aqueous solution | Mild conditions. researchgate.net |

Trans-silylation and Silyl Migrations

In molecules containing both a silyl ether and a nucleophilic group like an amine, the migration of the silyl group is a known possibility. This intramolecular transfer, often a type of Brook rearrangement, can occur under thermal or catalytic (acidic or basic) conditions. nih.govacs.org

For 2-Amino-1-(butyldimethylsiloxy)butane, a 1,3-N-to-O silyl migration could potentially occur, though it is less common than 1,2- or 1,4-migrations. More likely is an intermolecular trans-silylation reaction, where in the presence of another nucleophile (e.g., an alcohol or another amine) and a suitable catalyst, the butyldimethylsilyl group could be transferred. Dehydrogenative silylation, where a Si-H bond reacts with an alcohol, is another related process, though it starts from a different type of silane. gelest.com The study of silylation of β-amino alcohols has shown that these reactions can be carried out efficiently, suggesting the potential for the reverse, or migration, under certain conditions. nih.govosti.gov

Oxidation and Rearrangement Reactions

The primary alcohol in 2-Amino-1-(butyldimethylsiloxy)butane, being protected by a tert-butyldimethylsilyl (TBS) group, is generally stable to many oxidizing agents. However, for oxidation to occur at the C1 position, prior deprotection to reveal the primary alcohol is typically necessary. Once the alcohol is liberated, it can be oxidized to the corresponding aldehyde or carboxylic acid using a variety of reagents.

For the synthesis of the corresponding chiral α-amino aldehyde, mild oxidation methods are required to prevent over-oxidation and racemization. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride at low temperatures, is a well-established method for converting primary alcohols to aldehydes with minimal side reactions. The reaction proceeds through an alkoxysulfonium ylide intermediate, which then fragments to yield the aldehyde.

Stereochemical Integrity and Transformations

The stereochemical outcome of reactions involving 2-Amino-1-(butyldimethylsiloxy)butane is of paramount importance, particularly when the compound is used as a chiral building block in asymmetric synthesis. The configuration at the C2 chiral center can either be retained, inverted, or epimerized depending on the reaction mechanism and conditions.

Epimerization Studies

Epimerization refers to the change in the configuration of only one of several chiral centers in a molecule. In the context of 2-Amino-1-(butyldimethylsiloxy)butane, this would involve the inversion of the stereocenter at C2. The susceptibility of the C2 stereocenter to epimerization is highly dependent on the nature of the substituent on the amino group and the reaction conditions.

The α-proton at the C2 position can be abstracted under basic conditions, leading to the formation of a carbanion or an enolate-like intermediate if the nitrogen is part of an imine or a similar unsaturated system. Reprotonation of this intermediate can occur from either face, leading to racemization or epimerization. The presence of an electron-withdrawing protecting group on the nitrogen atom can increase the acidity of the α-proton, making it more susceptible to abstraction.

Studies on related chiral amino alcohols and their derivatives have shown that the choice of solvent, base, and temperature can significantly impact the degree of epimerization. For example, in peptide synthesis, the activation of the carboxyl group of an N-protected amino acid can lead to the formation of an oxazolone (B7731731) intermediate, which is prone to racemization at the α-carbon. While 2-Amino-1-(butyldimethylsiloxy)butane does not have a carboxyl group, analogous intramolecular cyclizations or intermediate formations that temporarily remove the stereochemical information at C2 could potentially lead to epimerization.

To minimize the risk of epimerization, reactions are often carried out at low temperatures and with non-coordinating solvents and sterically hindered bases. The bulky tert-butyldimethylsilyl group on the primary oxygen may also play a role in shielding one face of the molecule, potentially influencing the stereochemical outcome of protonation or other reactions at the C2 center.

Applications in Advanced Organic Synthesis

As Chiral Building Blocks for Natural Product and Drug Synthesis

The 2-aminobutanol moiety is a recurring structural motif in a variety of biologically active compounds. researchgate.netnih.gov The use of its silyl-protected form is instrumental in the multi-step syntheses required to produce these complex molecules.

Precursors for Complex Heterocycles

Chiral 1,2-amino alcohols are foundational starting materials for the synthesis of important nitrogen-containing heterocycles, with chiral oxazolines being a prominent example. acs.orgnih.gov The synthesis of these heterocycles often begins with the condensation of an amino alcohol with functional groups like nitriles, carboxylic acids, or aldehydes. orgsyn.org In this context, 2-Amino-1-(butyldimethylsiloxy)butane is an ideal precursor. The silyl (B83357) ether protects the hydroxyl group, ensuring that condensation occurs exclusively at the amino group to form an intermediate amide or imine, which then cyclizes to form the desired heterocyclic ring.

Chiral oxazolines, accessible from 2-amino-1-butanol derivatives, are not merely synthetic targets but are themselves a highly successful and versatile class of ligands for a vast range of metal-catalyzed asymmetric transformations. acs.orgambeed.com The modular synthesis allows for the creation of extensive ligand libraries, such as the widely used Phosphino-oxazoline (PHOX) ligands, where the oxazoline (B21484) ring, derived from a precursor like 2-amino-1-butanol, is solely responsible for inducing asymmetry in the final product. acs.org This straightforward and high-yielding access from readily available chiral β-amino alcohols underscores their significance in asymmetric catalysis. acs.org

Intermediates in Total Synthesis

The chiral 2-amino-1-butanol framework is a key component in several significant pharmaceutical agents. researchgate.net Its incorporation into a drug's final structure often necessitates a multi-step synthetic sequence where intermediates must be selectively manipulated. For instance, (S)-2-amino-1-butanol is a critical intermediate in the preparation of the antitubercular drug ethambutol. nih.gov Similarly, the core of the potent indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor, NLG919, contains a chiral 2-amino-1-butanol moiety. researchgate.net

During these complex syntheses, protecting groups are essential. The conversion of 2-amino-1-butanol to 2-Amino-1-(butyldimethylsiloxy)butane allows chemists to carry out reactions on other parts of a larger molecule without affecting the primary alcohol. Once the necessary transformations are complete, the silyl group can be easily removed under acidic conditions to reveal the free hydroxyl group in the final product. This strategy highlights the role of the title compound as an enabling tool in the synthesis of life-saving medicines.

As Chiral Ligands and Catalysts in Asymmetric Reactions

Derivatives of 2-amino-1-butanol are extensively used to create chiral ligands and catalysts that drive stereoselective reactions. The compound's bifunctional nature—an amino group and a hydroxyl group attached to a chiral backbone—provides an excellent platform for designing ligands that can effectively coordinate with metal centers and create a well-defined chiral environment for catalysis.

Role in Asymmetric Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful method for producing enantiomerically pure alcohols and amines, which are common intermediates in pharmaceutical synthesis. nih.gov Ruthenium and iridium catalysts are frequently employed for these transformations, and their effectiveness is highly dependent on the chiral ligand used. uni.lunih.govmdpi.com

Ligands derived from chiral β-amino alcohols, including 2-amino-1-butanol, have proven to be highly effective in Ru-catalyzed ATH of ketones and imines. mdpi.comresearchgate.netnih.gov For example, a novel chiral salen ligand prepared from (R)-(−)-2-amino-1-butanol and 5-azidomethyl salicylaldehyde, when complexed with ruthenium, shows good conversion and enantioselectivity in the reduction of aromatic ketones. researchgate.net The general mechanism involves the formation of a metal-ligand complex that facilitates the transfer of hydrogen from a source like isopropanol (B130326) or formic acid to the substrate in a highly stereocontrolled manner. nih.govmdpi.com

The performance of these catalytic systems is demonstrated in the reduction of various ketones, as shown in the table below.

| Substrate (Imine derived from) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|

| Acetophenone | 85 | 78 |

| Propiophenone | 92 | 82 |

| 4-Chloroacetophenone | 94 | 80 |

Catalysis of Carbon-Carbon Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Diels-Alder)

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, and performing these reactions asymmetrically is a major goal. Ligands and auxiliaries derived from 2-amino-1-butanol play a significant role in controlling the stereochemistry of several key C-C bond-forming reactions.

Mannich Reaction: The asymmetric Mannich reaction is a fundamental process for synthesizing chiral β-amino carbonyl compounds, which are precursors to amino acids and other nitrogen-containing molecules. nih.govnih.govbuchler-gmbh.com The reaction's stereochemical outcome is often dictated by a chiral catalyst. While many catalysts are derived from proline or cinchona alkaloids, the underlying principle involves creating a chiral environment around the reacting species, a role for which ligands derived from amino alcohols are well-suited. nih.govbuchler-gmbh.com The products of these reactions, chiral 1,2-amino alcohols, underscore the importance of this structural motif in synthetic chemistry. nih.gov

Aldol Reaction: Asymmetric aldol reactions provide direct access to β-hydroxy carbonyl compounds, another class of essential chiral building blocks. researchgate.netnih.gov Catalysts for these reactions are often designed to mimic the function of natural aldolase (B8822740) enzymes. nih.gov Chiral aldehyde catalysis, for instance, uses catalysts derived from structures like BINOL to activate amino acid esters for aldol-type reactions, demonstrating the synergy between amine functionality and chiral backbones in achieving high stereoselectivity. frontiersin.orgnih.govfrontiersin.org Threonine-derived aminosulfonamides have also been developed as effective organocatalysts, yielding anti-aldol products with high diastereoselectivity and enantioselectivity. researchgate.net

Diels-Alder Reaction: The Diels-Alder reaction is a powerful cycloaddition for forming six-membered rings with multiple stereocenters. nih.govmasterorganicchemistry.com To render this reaction asymmetric, chiral auxiliaries are often attached to the dienophile. Acrylamides formed by linking acryloyl chloride to a chiral amine, which can be sourced from an amino alcohol like 2-amino-1-butanol, serve as effective chiral dienophiles. ucla.edu The chiral auxiliary directs the approach of the diene, leading to a single, enantiomerically enriched product. ucla.eduharvard.edu Furthermore, the oxazoline ligands derived from 2-amino-1-butanol are used to create chiral Lewis acid catalysts that accelerate Diels-Alder reactions and control their stereochemical outcome. acs.org

Ligand Design and Structure-Performance Relationships

The effectiveness of a chiral catalyst is intimately linked to the structure of its ligand. drugdesign.org The 2-amino-1-butanol scaffold provides a versatile template for ligand design, allowing for systematic modifications to optimize catalytic performance. Key structure-performance relationships have been identified through extensive research.

Rigidity and Conformation: Ligand rigidity is a critical factor for achieving high enantioselectivity. In the ATH of imines, ligands with a rigid backbone, such as (1S,2R)-1-amino-2-indanol, consistently outperform more flexible, acyclic amino alcohol ligands. mdpi.com The constrained conformation of the rigid ligand creates a more defined and selective chiral pocket around the metal center, leading to better stereochemical communication during the catalytic cycle.

Electronic Effects: The electronic properties of the ligand influence the reactivity of the metal catalyst. In Ru-catalyzed transfer hydrogenation, the introduction of electron-donating groups (e.g., para-methoxy) on the ligand can decrease the catalytic activity (turnover frequency), whereas substituents with different electronic properties can fine-tune the catalyst's performance for specific substrates. acs.org

Modular Design: The modularity of ligands like PHOX and BOX, which are synthesized from amino alcohols, is a significant advantage. acs.orgnih.gov By changing the amino alcohol precursor (e.g., using different substitutions on the butanol backbone) or altering the phosphorus or other coordinating groups, a large family of ligands can be rapidly synthesized and screened. This systematic approach allows for the development of highly specialized catalysts tailored for specific reactions, maximizing both yield and enantioselectivity. For example, sugar-annulated oxazoline ligands show how the carbohydrate scaffold's conformation can change upon coordination to a metal like palladium, influencing the outcome of reactions like the Tsuji-Trost allylic alkylation. nih.gov

Development of Novel Methodologies

The strategic placement of a protected hydroxyl group and a primary amine in "2-Amino-1-(butyldimethylsiloxy)butane" allows for its participation in complex reaction sequences, contributing to the development of novel synthetic methods.

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product containing the structural elements of all starting materials, represent a highly efficient approach to molecular complexity. nih.govorgsyn.org The bifunctional nature of silyl-protected amino alcohols like 2-Amino-1-(butyldimethylsiloxy)butane makes them attractive components in the design of new MCRs.

Although specific examples detailing the use of 2-Amino-1-(butyldimethylsiloxy)butane in MCRs are not prevalent in the literature, its structure suggests potential utility in several established MCRs. For instance, the primary amine could participate as the amine component in Ugi or Passerini reactions. In a hypothetical Ugi four-component reaction, 2-Amino-1-(butyldimethylsiloxy)butane could react with a ketone, an isocyanide, and a carboxylic acid to generate a complex α-acylamino carboxamide. The presence of the butyldimethylsiloxy group would offer steric influence and a handle for subsequent transformations.

The following table illustrates a hypothetical participation of 2-Amino-1-(butyldimethylsiloxy)butane in an Ugi-type reaction, showcasing the potential for generating diverse and complex molecular scaffolds.

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| 2-Amino-1-(butyldimethylsiloxy)butane | Aldehyde/Ketone | Isocyanide | Carboxylic Acid | α-Acylamino Amides |

This reactivity pattern allows for the rapid assembly of libraries of complex molecules from simple starting materials, a cornerstone of modern drug discovery. mdpi.com

Cascade and domino reactions are powerful synthetic strategies that involve two or more bond-forming transformations under the same reaction conditions without the isolation of intermediates. This approach significantly enhances synthetic efficiency by minimizing purification steps and reducing waste. The functional groups present in 2-Amino-1-(butyldimethylsiloxy)butane are well-suited for initiating or participating in such reaction cascades.

For example, the amine functionality could undergo an initial reaction, such as a Michael addition to an α,β-unsaturated system, which then generates a new intermediate poised for an intramolecular cyclization involving the silyloxy group (after a potential deprotection step) or the alkyl backbone. Enzymatic cascade reactions have also been developed for the synthesis of chiral amino alcohols, highlighting the importance of this structural motif in streamlined synthetic processes.

A hypothetical domino sequence involving 2-Amino-1-(butyldimethylsiloxy)butane could be initiated by the formation of an imine with an aldehyde, followed by an intramolecular cyclization or a subsequent intermolecular reaction, leading to the formation of complex heterocyclic structures. The stereocenter inherent in the molecule can be exploited to control the stereochemical outcome of these processes.

Role in Material Science Precursors (excluding bulk material properties)

The interface of organic chemistry and material science often relies on molecular precursors that can be assembled into larger, functional architectures. Silyl-protected amino alcohols, such as 2-Amino-1-(butyldimethylsiloxy)butane, can serve as valuable precursors for the synthesis of organic-inorganic hybrid materials.

The presence of both an amine and a silyloxy group allows for orthogonal functionalization. The amine can be used as a nucleophile or as a site for attachment to organic polymers or surfaces. The butyldimethylsiloxy group, upon hydrolysis, can participate in sol-gel processes to form a silicate (B1173343) network. This dual functionality enables the creation of hybrid materials where organic functionalities are covalently linked to an inorganic matrix.

For instance, 2-Amino-1-(butyldimethylsiloxy)butane could be incorporated into a polymer backbone via its amine group, and the resulting polymer could then be cross-linked through the hydrolysis and condensation of the silyl ether moieties. This would lead to the formation of a robust, functionalized hybrid material with potential applications in catalysis, sensing, or as a stationary phase in chromatography.

The table below outlines the potential role of the functional groups of 2-Amino-1-(butyldimethylsiloxy)butane in the synthesis of material precursors.

| Functional Group | Potential Role in Material Science |

| Primary Amine | Site for polymerization, surface modification, or attachment of functional molecules. |

| Butyldimethylsiloxy Group | Precursor to silanol (B1196071) for sol-gel processes, forming an inorganic silica (B1680970) network. |

These hybrid materials can exhibit unique properties derived from the combination of their organic and inorganic components, such as tailored surface properties, enhanced thermal stability, and specific recognition capabilities.

Computational and Theoretical Studies

Conformational Analysis and Stereoselectivity Prediction

The presence of a bulky tert-butyldimethylsilyl (TBDMS) group and a chiral center at the C-2 position makes the conformational landscape of 2-Amino-1-(butyldimethylsiloxy)butane particularly complex. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule. Computational methods, such as Density Functional Theory (DFT), are employed to calculate the potential energy of various rotational isomers (rotamers) arising from bond rotations, particularly around the C1-C2 and C2-N bonds. The steric hindrance imposed by the large silyl (B83357) group significantly influences the preferred conformations, favoring those that minimize steric clash.

These conformational preferences are critical for predicting the stereoselectivity of reactions involving this compound. For instance, in reactions where the amine group acts as a nucleophile, the accessibility of the lone pair is dictated by the molecule's conformation. Machine learning techniques, combined with quantum chemical calculations, have emerged as a novel approach to quantitatively predict stereoselectivity. arxiv.org By developing models based on features extracted from reactants and catalysts, it is possible to forecast the enantiomeric or diastereomeric outcome of a reaction with high accuracy. arxiv.org For a molecule like 2-Amino-1-(butyldimethylsiloxy)butane, such models could predict the outcome of its addition to chiral electrophiles, a key consideration in asymmetric synthesis. The stereoselective construction of the 2-amino-1,3-diol moiety, a related structure, is a crucial step in the synthesis of many biologically active molecules. nih.gov

Table 1: Hypothetical Relative Energies of 2-Amino-1-(butyldimethylsiloxy)butane Conformers

This table illustrates the type of data generated from a computational conformational analysis. The values are hypothetical.

| Conformer | Dihedral Angle (O-C1-C2-N) | Relative Energy (kcal/mol) | Population (%) at 298 K |

|---|---|---|---|

| Staggered (gauche) | 60° | 0.00 | 75.1 |

| Staggered (anti) | 180° | 1.50 | 8.8 |

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are indispensable for elucidating the detailed mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify transition states, intermediates, and the lowest energy reaction pathways. nih.gov For 2-Amino-1-(butyldimethylsiloxy)butane, theoretical studies can clarify the mechanisms of reactions such as N-acylation, oxidation, or its participation in multi-component reactions like the Strecker or Passerini reactions. nih.gov

Density Functional Theory (DFT) is a widely used method for these investigations, providing a good balance between accuracy and computational cost. researchgate.net For example, studying the hydrogen abstraction reaction from a similar amino acid by an OH radical revealed a complex mechanism involving a pre-reactive complex. scielo.org.mx Calculations can determine activation energies, reaction enthalpies, and the structures of all stationary points along the reaction coordinate. scielo.org.mx This information is crucial for understanding reaction kinetics and for optimizing reaction conditions to favor the desired product. Automated reaction path search methods combined with kinetic analysis represent a frontier in this field, enabling the ab initio prediction of reactants from a target product. nih.gov

Ligand-Substrate Interactions in Catalytic Systems

As a bifunctional molecule containing both a Lewis basic amine site and an oxygen atom, 2-Amino-1-(butyldimethylsiloxy)butane can act as a ligand in catalytic systems. Computational modeling is used to study the interactions between the ligand and a metal center or the active site of an enzyme. These studies can reveal the binding mode, interaction energies, and the electronic effects of the ligand on the catalyst's reactivity.

For instance, if this molecule were used as a ligand in a transition-metal-catalyzed reaction, DFT calculations could model the coordination geometry and the electronic structure of the resulting complex. Understanding how the silyl and butyl groups orient themselves and influence the electronic properties of the metal center is key to designing more efficient and selective catalysts. In a biochemical context, similar computational approaches are used to study how substrates and inhibitors interact with transporters and enzymes. nih.gov Bayesian machine-learning models have also been successfully applied to predict ligand-induced inhibition in complex biological systems, a strategy that could be adapted to catalytic systems. nih.gov

Electronic Structure and Reactivity Correlations

The electronic structure of a molecule is fundamentally linked to its reactivity. Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness, and for predicting reactive sites within a molecule. frontiersin.org For 2-Amino-1-(butyldimethylsiloxy)butane, analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO is typically localized on the nitrogen atom of the amino group, indicating its nucleophilic character. The LUMO distribution would indicate the most likely sites for nucleophilic attack on the molecule.

Calculated descriptors such as Mulliken atomic charges, Fukui functions, and the dual descriptor Δf(r) can precisely map the electrophilic and nucleophilic regions of the molecule. frontiersin.orgresearchgate.net The nitrogen atom is expected to have a negative partial charge, confirming its role as a nucleophilic and proton-accepting site, while the hydrogen atoms of the amine group would be electrophilic sites. The large silyl group not only provides steric bulk but also influences the electronic properties through sigma-donation. These computational analyses allow for a rationalization of the molecule's observed reactivity and help predict its behavior in new chemical transformations. researchgate.net

Table 2: Hypothetical Calculated Electronic Properties for 2-Amino-1-(butyldimethylsiloxy)butane

This table shows representative data obtained from DFT calculations to describe a molecule's electronic structure and reactivity. The values are hypothetical.

| Property | Value | Interpretation |

|---|---|---|

| HOMO Energy | -8.5 eV | Associated with the electron-donating ability (nucleophilicity) of the amine group. |

| LUMO Energy | +2.1 eV | Associated with the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 10.6 eV | Relates to chemical stability and reactivity. |

| Mulliken Charge on N | -0.75 | Indicates the high electron density on the nitrogen atom, making it a primary site for electrophilic attack. |

Advanced Analytical Methodologies for Research and Development

Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

While standard spectroscopic methods like ¹H NMR, ¹³C NMR, and basic Mass Spectrometry are used for initial identification, a deeper structural understanding, particularly of its stereochemistry, requires more advanced spectroscopic approaches.

To determine the relative stereochemistry of chiral centers in molecules like 2-Amino-1-(butyldimethylsiloxy)butane, advanced Nuclear Magnetic Resonance (NMR) techniques are indispensable. Two-dimensional NMR experiments such as Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) are employed to probe the spatial proximity of protons. By identifying which protons are close to each other in space, the relative configuration of the stereocenters can be deduced. For instance, a strong NOE correlation between a proton on the chiral carbon bearing the amino group and a proton on the silyloxy-bearing carbon would suggest a specific diastereomeric arrangement.

Furthermore, the use of chiral solvating agents or chiral anisotropic media in NMR can be used to differentiate between enantiomers. These agents interact differently with each enantiomer, leading to separate, distinguishable signals in the NMR spectrum, allowing for the determination of enantiomeric excess.

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for elucidating reaction mechanisms and identifying transient intermediates in the synthesis of 2-Amino-1-(butyldimethylsiloxy)butane. HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of elemental compositions for the parent ion and its fragments.

By studying the fragmentation patterns of the molecule under different ionization conditions (e.g., Electrospray Ionization - ESI, or Chemical Ionization - CI), researchers can piece together the molecule's structure and understand its degradation pathways. For example, a characteristic loss of the tert-butyl group from the silyl (B83357) ether is a common fragmentation pathway that can be precisely monitored with HRMS. Isotopic labeling studies, where atoms like deuterium (B1214612) are incorporated into the molecule, can be coupled with HRMS to track the fate of specific atoms during a chemical reaction, providing deep mechanistic insights.

Vibrational Circular Dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is particularly powerful for determining the absolute configuration of chiral molecules without the need for crystallization or derivatization.

For 2-Amino-1-(butyldimethylsiloxy)butane, a VCD spectrum would be experimentally measured and then compared to a theoretically predicted spectrum. The theoretical spectrum is calculated using quantum chemical methods for a specific enantiomer (e.g., the (R)- or (S)-enantiomer). A good match between the experimental and calculated spectra allows for the unambiguous assignment of the molecule's absolute configuration.

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Given that 2-Amino-1-(butyldimethylsiloxy)butane is a chiral molecule, assessing its enantiomeric and diastereomeric purity is of paramount importance, especially if it is intended for use in stereoselective synthesis.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. The differing strengths of these interactions cause one enantiomer to be retained longer on the column than the other, resulting in their separation.

For an amino alcohol derivative like 2-Amino-1-(butyldimethylsiloxy)butane, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol (B130326), is optimized to achieve the best separation. The detector, usually a UV detector, then quantifies the amount of each enantiomer present, allowing for the precise calculation of enantiomeric excess (% ee).

Table 1: Example Parameters for Chiral HPLC Analysis

| Parameter | Value |

|---|---|

| Column | Chiralpak AD-H (amylose derivative) |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 25 °C |

Note: This table represents typical starting conditions for method development for a compound similar to 2-Amino-1-(butyldimethylsiloxy)butane.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, though it often requires derivatization of polar molecules like 2-Amino-1-(butyldimethylsiloxy)butane to increase their volatility. For chiral analysis, this derivatization is performed using a chiral derivatizing agent.

For example, the primary amine group in 2-Amino-1-(butyldimethylsiloxy)butane can be reacted with a chiral acyl chloride, such as Mosher's acid chloride, to form a pair of diastereomeric amides. These diastereomers have different physical properties and can be separated on a standard, non-chiral GC column. The separated diastereomers are then detected by the mass spectrometer, and the ratio of their peak areas corresponds to the enantiomeric ratio of the original sample. This method not only provides information on enantiomeric purity but also confirms the identity of the components through their mass spectra.

Table 2: Common Chiral Derivatizing Agents for Amines in GC-MS

| Derivatizing Agent | Resulting Derivative |

|---|---|

| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) | Diastereomeric Amide |

| (S)-(+)-N-(Trifluoroacetyl)prolyl chloride (TFAPC) | Diastereomeric Amide |

Derivatives and Analogues of 2 Amino 1 Butyldimethylsiloxy Butane

Structural Modifications and their Impact on Synthetic Utility

Structural modifications of 2-Amino-1-(butyldimethylsiloxy)butane can be systematically categorized into alterations of the silyl (B83357) protecting group, the amino functionality, and the carbon backbone. Each modification significantly influences the compound's reactivity, steric hindrance, and ultimately its utility in synthesis.

The choice of the silyl protecting group is a critical determinant of the compound's stability and the conditions required for its removal. While the tert-butyldimethylsilyl (TBS) group in the parent compound is robust and resistant to a wide range of reaction conditions, other silyl ethers can be employed to modulate this stability. For instance, replacing the TBS group with a triethylsilyl (TES) or a triisopropylsilyl (TIPS) group can alter the steric environment around the oxygen atom and influence the ease of deprotection. The bulky TIPS group offers greater steric hindrance, which can be advantageous in directing stereoselective reactions at other sites of the molecule. Conversely, a less bulky group like TES may be preferred when milder deprotection conditions are necessary.

Modification of the primary amine is another key area of structural variation. N-alkylation or N-acylation can be used to introduce a variety of functional groups. For example, N-benzylation or the introduction of a Boc (tert-butyloxycarbonyl) group can protect the amine during subsequent transformations. These modifications are crucial when the synthetic route requires reactions that are incompatible with a free primary amine. The nature of the N-substituent can also have a profound impact on the stereochemical outcome of reactions where the amino group acts as a directing group.

Alterations to the ethyl group at the C2 position of the butanol backbone can also be envisaged. The introduction of branching or unsaturation can influence the conformational preferences of the molecule and its derivatives, which can be exploited in asymmetric synthesis.

| Modification Site | Example of Modification | Impact on Synthetic Utility |

| Silyl Protecting Group | Replacement of TBS with TIPS | Increased steric hindrance, enhanced stability |

| Silyl Protecting Group | Replacement of TBS with TES | Reduced steric hindrance, milder deprotection |

| Amino Group | N-Boc protection | Protection of the amine, allows for amine-incompatible reactions |

| Amino Group | N-Benzylation | Protection and potential for directing group effects |

| Carbon Backbone | Introduction of a methyl group at C3 | Increased steric bulk, potential for altered stereoselectivity in reactions |

Exploration of Homologous and Heterologous Analogues

The exploration of homologous and heterologous analogues of 2-Amino-1-(butyldimethylsiloxy)butane expands the repertoire of available chiral building blocks. Homologous analogues involve the systematic extension or shortening of the carbon chain, while heterologous analogues incorporate different atoms or functional groups into the backbone.

Homologous series can be generated by starting from different amino acids or their reduced forms. For example, using silyl-protected 2-aminopropanol or 2-aminopentanol would provide analogues with shorter and longer alkyl chains at the C2 position, respectively. These changes in chain length can subtly alter the steric and electronic properties of the molecule, which can be beneficial in optimizing the performance of chiral ligands or auxiliaries derived from these compounds.

Heterologous analogues can be designed by introducing heteroatoms into the carbon chain or by replacing the butanol core with a different scaffold. For instance, the incorporation of an oxygen or sulfur atom in the alkyl chain could lead to novel ligands with different coordination properties. Furthermore, analogues based on different amino alcohol scaffolds, such as those derived from phenylalaninol or valinol, would introduce aromatic or branched alkyl groups, respectively. These modifications can dramatically alter the steric and electronic environment around the chiral center, providing access to a diverse range of synthetic intermediates.

| Analogue Type | Example Structure | Potential Application |

| Homologous (shorter chain) | 2-Amino-1-(butyldimethylsiloxy)propane | Chiral auxiliary with reduced steric bulk |

| Homologous (longer chain) | 2-Amino-1-(butyldimethylsiloxy)pentane | Chiral ligand with modified steric profile |

| Heterologous (aromatic) | 2-Amino-3-phenyl-1-(butyldimethylsiloxy)propane | Precursor for chiral ligands in asymmetric catalysis |

| Heterologous (branched) | 2-Amino-3-methyl-1-(butyldimethylsiloxy)butane | Building block for complex natural product synthesis |

Systematic Studies of Substituent Effects

Systematic studies of substituent effects on 2-Amino-1-(butyldimethylsiloxy)butane and its analogues are crucial for developing a predictive understanding of their behavior in chemical reactions. Such studies typically involve varying substituents on the silyl group, the amino group, and the carbon backbone and then evaluating the impact on reactivity, selectivity, and physical properties.

Substituent effects on the silyl group primarily relate to steric bulk and electronic properties. Electron-withdrawing groups on the silicon atom can increase the lability of the silyl ether to cleavage, while bulky alkyl groups enhance its stability. For example, replacing the tert-butyl group with a phenyl group would introduce electronic effects that could influence the reactivity of the molecule.

On the amino group, the electronic nature of the substituent plays a significant role. Electron-withdrawing groups, such as acyl or sulfonyl groups, decrease the nucleophilicity of the nitrogen atom. In contrast, electron-donating alkyl groups increase its nucleophilicity. These effects are critical in reactions where the amino group participates either as a nucleophile or as a directing group.

Substituents on the carbon backbone can exert both steric and electronic effects. The size and nature of the alkyl group at C2 can influence the approach of reagents and thus the stereochemical outcome of reactions. For instance, in the context of chiral auxiliaries, the substituent at C2 is a key element in controlling the facial selectivity of reactions on a tethered substrate.

| Substituent Position | Type of Substituent | Observed/Predicted Effect |

| Silyl Group (Alkyl) | Increasing bulk (e.g., isopropyl vs. tert-butyl) | Increased steric hindrance and stability |

| Amino Group (Acyl) | Electron-withdrawing (e.g., acetyl) | Decreased nucleophilicity of nitrogen |

| Carbon Backbone (C2) | Increasing chain length | Altered steric environment, potential impact on diastereoselectivity |

Design and Synthesis of Conformationally Constrained Analogues

The design and synthesis of conformationally constrained analogues of 2-Amino-1-(butyldimethylsiloxy)butane represent a sophisticated strategy to enhance stereocontrol in asymmetric synthesis. nih.govresearchgate.netlifechemicals.comnih.govresearchgate.net By restricting the rotational freedom of the molecule, it is possible to pre-organize the structure into a specific conformation that favors a desired reaction pathway. This approach is particularly valuable in the development of highly selective chiral catalysts and auxiliaries.

One common strategy for introducing conformational constraints is to incorporate the amino alcohol backbone into a cyclic system. For example, the synthesis of oxazolidine (B1195125) or morpholine (B109124) derivatives from 2-aminobutanol effectively locks the relative orientation of the amino and hydroxyl groups. The silyl group can then be introduced onto the remaining hydroxyl functionality if present, or the cyclic structure itself can serve as the chiral directing element.

Another approach involves the introduction of unsaturation or rigidifying elements into the carbon backbone. For instance, the synthesis of analogues containing double bonds or aromatic rings can limit the number of accessible conformations. researchgate.net The design of such analogues often relies on computational modeling to predict the most stable conformations and to rationalize the stereochemical outcomes of their reactions.

The synthesis of these constrained analogues often requires multi-step sequences. For example, the formation of a cyclic system might involve a condensation reaction followed by cyclization. The introduction of rigid elements may necessitate the use of cross-coupling reactions or other advanced synthetic methodologies. The ultimate goal is to create a chiral building block with a well-defined three-dimensional structure that can impart high levels of stereoselectivity in a variety of chemical transformations.

| Constraining Strategy | Example of Analogue | Synthetic Approach | Impact on Conformation |

| Cyclic System | (4S)-4-Ethyl-2,2-dimethyloxazolidine | Condensation of 2-aminobutanol with acetone | Locked C-N and C-O bond rotation |

| Introduction of Unsaturation | (S)-4-(Butyldimethylsiloxy)but-3-en-2-amine | Elimination reaction from a suitable precursor | Restricted rotation around the C=C bond |

| Incorporation into a Bicyclic System | Fused ring systems containing the amino alcohol moiety | Multi-step synthesis involving cyclization reactions | Highly rigid structure with predictable geometry |

Future Perspectives and Emerging Research Directions

Sustainable Synthesis of Chiral Amino Alcohol Silyl (B83357) Ethers

The drive towards environmentally friendly chemical processes has spurred research into sustainable methods for synthesizing chiral molecules like 2-Amino-1-(butyldimethylsiloxy)butane. nih.gov Future research will likely focus on "green chemistry" principles, including atom economy, the use of renewable feedstocks, and biocatalysis.